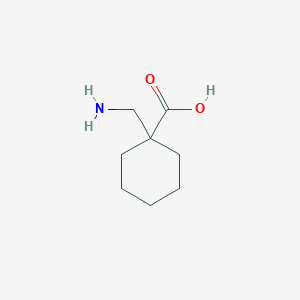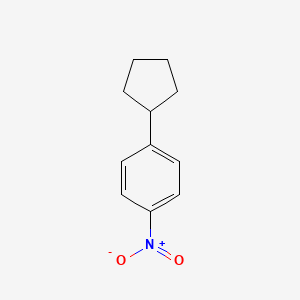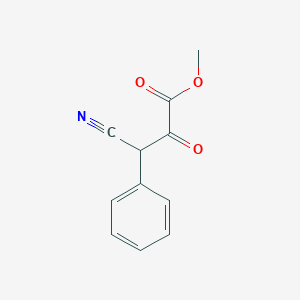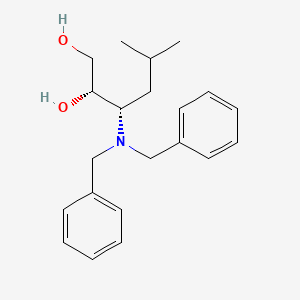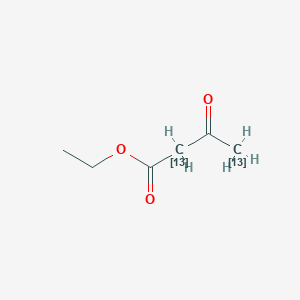
1,3-Bis(2-pyridylthio)propane
Overview
Description
1,3-Bis(2-pyridylthio)propane is a chemical compound that belongs to the family of dithiol-containing ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(2-pyridylthio)propane can be synthesized through the reaction of 2-mercaptopyridine with 1,3-dibromopropane in the presence of a base. The reaction typically involves the following steps:
- Dissolve 2-mercaptopyridine in a suitable solvent such as ethanol or methanol.
- Add 1,3-dibromopropane to the solution.
- Introduce a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
- Heat the mixture under reflux conditions for several hours.
- After completion, the product is isolated through filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-pyridylthio)propane undergoes various chemical reactions, including:
Coordination Reactions: It forms complexes with metal ions such as silver, copper, and zinc.
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The pyridyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal salts like silver nitrate, copper sulfate, and zinc chloride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Coordination Reactions: Metal complexes with varying stoichiometries and geometries.
Oxidation: Sulfoxides and sulfones.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
1,3-Bis(2-pyridylthio)propane has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to form stable complexes with biologically relevant metals.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-pyridylthio)propane primarily involves its ability to coordinate with metal ions. The nitrogen and sulfur atoms in the pyridyl and thiol groups, respectively, serve as donor sites, forming stable chelates with metal ions. This coordination can influence the electronic properties of the metal center, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Comparison
1,3-Bis(2-pyridylthio)propane is unique due to its specific chain length, which affects the orientation of the pyridyl rings and the overall geometry of its metal complexes. This can lead to different coordination modes and properties compared to its analogs with longer or shorter chains .
Properties
IUPAC Name |
2-(3-pyridin-2-ylsulfanylpropylsulfanyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-3-8-14-12(6-1)16-10-5-11-17-13-7-2-4-9-15-13/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYXRBCHRQIHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCCSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511103 | |
| Record name | 2,2'-(Propane-1,3-diyldisulfanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625096-72-2 | |
| Record name | 2,2'-(Propane-1,3-diyldisulfanediyl)dipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20511103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


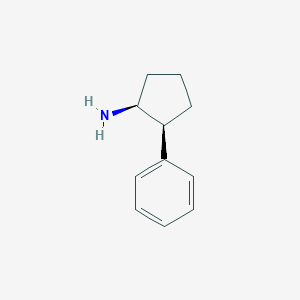


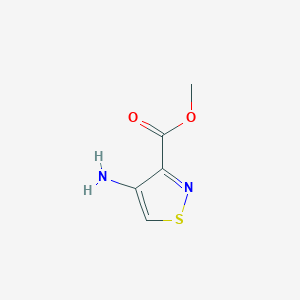
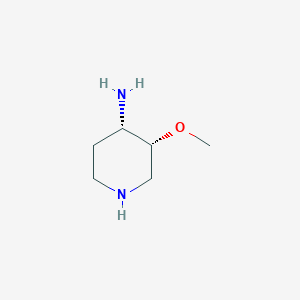


![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)
